REACTION_CXSMILES
|
CC1C=CC(S(O)(=O)=O)=CC=1.O.[CH3:13][O:14][C:15]1[CH:20]=[CH:19][C:18]([C:21]([C:32]2[CH:37]=[CH:36][C:35]([O:38][CH3:39])=[CH:34][CH:33]=2)(O)[CH2:22][C:23]2[CH:28]=[CH:27][C:26]([O:29][CH3:30])=[CH:25][CH:24]=2)=[CH:17][CH:16]=1.C([O-])(O)=O.[Na+]>C1C=CC=CC=1>[CH3:39][O:38][C:35]1[CH:34]=[CH:33][C:32]([C:21]([C:18]2[CH:17]=[CH:16][C:15]([O:14][CH3:13])=[CH:20][CH:19]=2)=[CH:22][C:23]2[CH:28]=[CH:27][C:26]([O:29][CH3:30])=[CH:25][CH:24]=2)=[CH:37][CH:36]=1 |f:0.1,3.4|
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Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
CC=1C=CC(=CC1)S(=O)(=O)O.O
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Name
|
|
Quantity
|
18.5 g
|
Type
|
reactant
|
Smiles
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COC1=CC=C(C=C1)C(CC1=CC=C(C=C1)OC)(O)C1=CC=C(C=C1)OC
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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C1=CC=CC=C1
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Name
|
|
Quantity
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75 mL
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Type
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reactant
|
Smiles
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C(=O)(O)[O-].[Na+]
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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crystallized (25 mL EtOH with a trace of NH4OH) as an orange solid, 18.6 g (67% crude yield), mp: 109°-127° C.
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Type
|
TEMPERATURE
|
Details
|
heated
|
Type
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TEMPERATURE
|
Details
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to reflux 2 h
|
Duration
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2 h
|
Type
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WASH
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Details
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The organic layer was washed with 75 mL 5% NaHCO3
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Type
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EXTRACTION
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Details
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The combined aqueous layers were extracted with 25 mL C6H6
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Type
|
WASH
|
Details
|
The combined organic layers were washed with 100 mL H2O
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Type
|
DRY_WITH_MATERIAL
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Details
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dried (Na2SO4)
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
|
Details
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the solvent removed
|
Type
|
CUSTOM
|
Details
|
to give a dark oil
|
Type
|
CUSTOM
|
Details
|
The oil was purified on 80 g flash SiO2 (gradient elution with petroleum ether-CH2Cl 2)
|
Type
|
CUSTOM
|
Details
|
yielding an amber oil which
|
Type
|
CUSTOM
|
Details
|
solidified at room temperature
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C(=CC1=CC=C(C=C1)OC)C1=CC=C(C=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |